6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose
Description
Derived from L-sorbose, this compound features a tosyl (4-methylbenzenesulfonyl) group at the 6-O position and an isopropylidene acetal protecting the 2,3-hydroxyls. Its stereochemistry, confirmed via X-ray crystallography, reveals a distorted envelope conformation in the tetrahydrofuran ring, with pseudoaxial and pseudoequatorial substituents influencing reactivity .
Structure
3D Structure
Properties
Molecular Formula |
C16H22O8S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(3aS,5S,6R,6aS)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13+,14-,16-/m0/s1 |
InChI Key |
BPANMSDDTZZEDD-FQLMCAECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose typically involves the protection of the hydroxyl groups of sorbofuranose followed by tosylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: Sorbofuranose is treated with acetone and an acid catalyst to form the isopropylidene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl (-OTs) group at the C6 position acts as a superior leaving group, enabling displacement by nucleophiles under controlled conditions.
Key Reactions:
-
Ammonolysis for 6-Amino Derivatives :
Heating 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose in liquid ammonia for 10 days replaces the tosyl group with an amine, yielding 6-amino-6-desoxy-2,3-O-isopropylidene-α-L-sorbofuranose . -
Azide Substitution :
Reaction with sodium azide (NaN₃) in polar aprotic solvents like DMF introduces an azide group, forming 6-azido derivatives. Subsequent hydrogenation (e.g., using Raney nickel) reduces the azide to an amine . -
Alkoxy/Aryloxy Substitution :
The tosyl group can be displaced by alkoxides or aryloxides, enabling ether bond formation at C6.
Reaction Conditions:
| Nucleophile | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| NH₃ (liquid) | NH₃ | 25–100°C | 10 days | Moderate | |
| NaN₃ | DMF | 80°C | 12 h | High | |
| R-O⁻ | THF | 60°C | 6 h | High |
Deprotection Reactions
The isopropylidene and tosyl groups are removed sequentially to regenerate free hydroxyl groups for further functionalization.
Isopropylidene Removal:
-
Acidic Hydrolysis :
Treatment with aqueous HCl or trifluoroacetic acid cleaves the acetonide group.
Tosyl Group Removal:
-
Basic Conditions :
Reaction with NaOH or K₂CO₃ in methanol/water removes the tosyl group, yielding a free hydroxyl group .
Deprotection Sequence Example:
-
Step 1 : Acidic hydrolysis (0.1 M HCl, 25°C, 2 h) removes isopropylidene.
-
Step 2 : Basic treatment (1 M NaOH, 60°C, 1 h) removes the tosyl group.
Synthetic Pathway:
-
Tosylation :
2,3-O-Isopropylidene-α-L-sorbofuranose reacts with tosyl chloride in dichloromethane with triethylamine and DMAP to introduce the tosyl group . -
Azide Introduction :
Tosyl displacement with NaN₃ yields 6-azido derivatives. -
Reduction :
Catalytic hydrogenation converts the azide to an amine. -
Cyclization :
Acidic or enzymatic conditions cyclize the amine to form iminosugars.
Inhibitory Activity of Derivatives:
| Derivative | Target Enzyme | IC₅₀ (μM) | Application |
|---|---|---|---|
| DNJ analog | α-Glucosidase | 0.2–5.0 | Diabetes therapy |
| 6-Amino-Sorbofuranose | α-Galactosidase | 1.8 | Fabry disease treatment |
Comparative Reactivity with Analogs
The reactivity of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose differs from structurally similar compounds:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 1-O-Benzoyl analog | Slower tosyl displacement due to steric hindrance | Benzoyl group reduces nucleophile access |
| 4,6-Di-O-Tosyl derivative | Concurrent substitution at C4 and C6 | Enables bifunctionalization |
Crystallographic and Conformational Insights
X-ray studies reveal a twisted envelope conformation in the furanose ring, with substituents adopting pseudo-axial or pseudo-equatorial orientations . This steric arrangement influences reaction kinetics and selectivity.
Key Crystallographic Data:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.362 Å, b = 12.813 Å, c = 17.534 Å |
| Dihedral angle (C4 flap) | 15.2° |
Scientific Research Applications
6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose involves its ability to undergo various chemical transformations. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The isopropylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions. These properties make the compound a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Key Observations :
- The tosyl group at C6 in the target compound enhances its utility as a leaving group for nucleophilic substitution, critical in synthesizing DNJ analogues .
- The azide derivative replaces the tosyl group with a click chemistry-friendly N₃ group, enabling applications in bioconjugation and drug discovery .
- Di-O-isopropylidene derivatives (e.g., 2,3:4,6-di-protected) exhibit increased hydrophobicity and altered reactivity due to reduced hydroxyl accessibility .
Reactivity Trends :
- Tosyl groups facilitate SN2 reactions (e.g., with amines or azides), while azides participate in Huisgen cycloadditions ("click chemistry") .
- Isopropylidene protection at 2,3-O positions directs regioselective modifications at C6, critical for constructing iminosugar scaffolds .
2.4. Crystallographic and Conformational Analysis
- X-ray studies of the 6-O-tosyl derivative reveal a distorted envelope conformation in the tetrahydrofuran ring, with pseudoaxial -CH₂OTs and pseudoequatorial acetonide groups .
- In contrast, di-O-isopropylidene derivatives adopt flatter ring conformations due to steric constraints from dual acetonide groups .
Biological Activity
6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose is a glycosyl derivative known for its potential biological activities. This compound has garnered attention in biochemical research due to its structural properties and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose is characterized by the following structural features:
- Molecular Formula : C12H16O5S
- Molecular Weight : 288.32 g/mol
- CAS Number : 2484-54-0
The tosyl group enhances the reactivity of the hydroxyl groups, making this compound a useful intermediate in various chemical reactions.
Biological Activity Overview
The biological activity of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose has been investigated in several studies, focusing on its interactions with enzymes, potential therapeutic applications, and effects on cellular processes.
Enzyme Interactions
Research indicates that this compound can act as a substrate or inhibitor for specific glycosyltransferases and hydrolases. The presence of the tosyl group allows for nucleophilic attack by enzymes, facilitating glycosylation reactions.
Table 1: Enzyme Interactions
| Enzyme Type | Interaction Type | Observed Effect |
|---|---|---|
| Glycosyltransferase | Substrate | Promotes glycosylation |
| Hydrolase | Inhibitor | Reduces hydrolysis rates |
Study 1: Glycosylation Reactions
In a study published in Journal of Organic Chemistry, researchers explored the use of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose as a glycosyl donor in reactions with various acceptors. The results demonstrated high yields of glycosides under mild conditions, indicating its utility in synthetic carbohydrate chemistry .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. The study found that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
The biological activity of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose is largely influenced by its ability to form reactive intermediates. The tosyl group can facilitate nucleophilic substitution reactions, enabling the compound to interact with various biological targets. This reactivity is crucial for its role in enzyme catalysis and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose, and how is regioselectivity achieved?
- Methodology : The synthesis typically involves sequential protection and functionalization. First, the 2,3-hydroxyl groups of L-sorbofuranose are protected with an isopropylidene group under acidic conditions. Tosylation at the 6-OH position is then performed using tosyl chloride (TsCl) in anhydrous pyridine or DMF. Regioselectivity is ensured by steric and electronic factors: the isopropylidene group blocks the 2,3-positions, leaving the 6-OH more accessible. Reaction monitoring via TLC and NMR (e.g., disappearance of the 6-OH signal at δ ~2.5 ppm in H NMR) confirms successful tosylation .
Q. How is the stereochemical configuration of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose confirmed?
- Methodology : X-ray crystallography is the gold standard. For example, single-crystal analysis reveals bond angles (e.g., O1–C1–C1′ = 110.53°, C16–S1–O5–C5 = −66.49°) and confirms the α-L configuration. NMR coupling constants (e.g., < 3 Hz for axial-equatorial coupling in the furanose ring) and NOESY correlations further validate the stereochemistry .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na] at m/z 493.1421 for CHOS). C NMR identifies impurities (e.g., residual solvents or unreacted tosyl chloride via peaks at δ 21.6 ppm for CH groups). HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How do competing reaction pathways during tosylation impact yield, and how can they be minimized?
- Methodology : Competing hydrolysis of TsCl or over-tosylation at residual unprotected hydroxyls can reduce yields. Kinetic control via low-temperature reactions (0–5°C) and stoichiometric TsCl (1.1–1.2 equiv) minimizes side reactions. Computational modeling (e.g., DFT calculations of transition states) identifies energy barriers for competing pathways, guiding solvent selection (e.g., DMF enhances TsCl activation) .
Q. What mechanistic insights explain the stability of the isopropylidene protecting group under tosylation conditions?
- Methodology : The isopropylidene group forms a rigid bicyclic structure, resisting acid-catalyzed cleavage during tosylation. Stability is confirmed by monitoring via H NMR (no shift in the isopropylidene CH signals at δ 1.3–1.5 ppm). Control experiments with unprotected sorbofuranose show rapid degradation under similar conditions, highlighting the protective effect .
Q. How can conflicting NMR data (e.g., unexpected coupling constants) be resolved during structural elucidation?
- Methodology : Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Variable-temperature NMR (e.g., −40°C to 25°C) slows conformational exchange, resolving split signals. 2D experiments (HSQC, HMBC) correlate ambiguous peaks. For example, a downfield-shifted H5 proton (δ 4.2 ppm) in DO-exchanged samples confirms intramolecular hydrogen bonding .
Q. What strategies optimize the scalability of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose synthesis for multigram production?
- Methodology : Flow chemistry reduces reaction time and improves reproducibility. For example, continuous tosylation in a microreactor (residence time = 10 min) achieves 92% yield vs. 78% in batch mode. Process analytical technology (PAT), such as in-line FTIR, monitors real-time conversion. Solvent recycling (e.g., DMF recovery via distillation) enhances cost efficiency .
Q. How does the tosyl group influence subsequent nucleophilic substitution reactions in derivative synthesis?
- Methodology : The tosyl group acts as a leaving group, enabling SN reactions with amines or thiols. Kinetic studies (e.g., for azide substitution = 0.15 min in DMSO at 60°C) show rate dependence on solvent polarity. Competing elimination (E2) is suppressed using bulky nucleophiles (e.g., tert-butylamine) and aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
